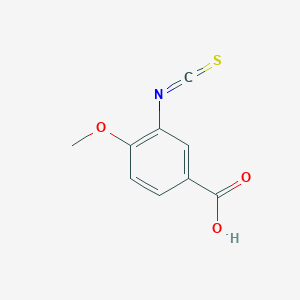

3-Isothiocyanato-4-methoxybenzoic acid

Description

Properties

CAS No. |

114380-04-0 |

|---|---|

Molecular Formula |

C9H7NO3S |

Molecular Weight |

209.22 g/mol |

IUPAC Name |

3-isothiocyanato-4-methoxybenzoic acid |

InChI |

InChI=1S/C9H7NO3S/c1-13-8-3-2-6(9(11)12)4-7(8)10-5-14/h2-4H,1H3,(H,11,12) |

InChI Key |

FDXYXFKOGQCAFR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)N=C=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-Isothiocyanato-4-methoxybenzoic Acid with Analogues

Key Observations:

- Isothiocyanate vs. Chloro/Sulfamoyl Groups: The isothiocyanate group in the target compound is more electrophilic than chloro or sulfamoyl groups, enabling covalent bond formation with nucleophilic residues (e.g., cysteine thiols in enzymes). This contrasts with the hydrogen-bonding capacity of sulfamoyl groups or the steric/electronic effects of chloro substituents.

- Methoxy Positioning: The 4-methoxy group is conserved in all analogs, suggesting its role in modulating electron density and steric hindrance.

Enzyme Inhibition

- 3,5-Dihydroxy-4-methoxybenzoic acid () inhibits catechol-O-methyltransferase (COMT) noncompetitively, achieving ~100% inhibition in mouse liver at 500 mg/kg . The dihydroxy groups are critical for binding.

- Hypothetical Activity of 3-Isothiocyanato-4-methoxybenzoic Acid: The isothiocyanate group may confer covalent inhibition, differing from the reversible inhibition seen in dihydroxy analogs.

Reactivity and Stability

- 3-Chloro-4-methoxybenzoic acid () exhibits greater hydrolytic stability compared to isothiocyanate derivatives, which are prone to nucleophilic attack.

- 4-Methoxy-3-sulfamoylbenzoic acid () likely has improved aqueous solubility due to the sulfamoyl group, whereas the target compound’s carboxylic acid group enhances solubility in basic conditions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The isothiocyanate group increases polarity but reduces thermal stability compared to chloro or methyl substituents.

- Carboxylic acid groups enhance solubility in basic buffers, critical for pharmaceutical formulations.

Preparation Methods

Synthesis via Thiocarbonyl Transfer Reagents

Thiocarbonyl transfer reagents, such as chlorothionoformate (ClCSOR), enable direct conversion of primary amines to isothiocyanates. Sun and Chen (2013) demonstrated this approach using chlorothionoformate under mild conditions (CH₂Cl₂, room temperature) . For 3-Isothiocyanato-4-methoxybenzoic acid, the synthesis begins with 3-amino-4-methoxybenzoic acid (1), which reacts with chlorothionoformate in the presence of a base (e.g., NaOH) to yield the target compound (Figure 1).

Reaction Conditions:

This method avoids thiourea byproducts common in thiophosgene-based routes but requires anhydrous conditions to prevent hydrolysis of the thiocarbonyl intermediate .

Desulfurization of Dithiocarbamate Salts

An alternative route involves the formation and subsequent desulfurization of dithiocarbamate salts. Srivastava et al. reported a one-pot synthesis where 3-amino-4-methoxybenzoic acid reacts with carbon disulfide (CS₂) and iodine in methanol . The amine forms a dithiocarbamate salt (2), which undergoes oxidative desulfurization to generate the isothiocyanate (3) (Table 1).

Table 1: Desulfurization Protocols for 3-Isothiocyanato-4-methoxybenzoic Acid

| Desulfurylating Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| I₂ | Methanol | 60°C | 82 |

| H₂O₂ | Water/THF | 80°C | 75 |

| Pb(NO₃)₂ | Ethanol | 70°C | 68 |

Data adapted from ChemRxiv (2023)

Iodine emerges as the most efficient desulfurylating agent, offering yields up to 82% with minimal byproducts . However, stoichiometric iodine usage raises concerns about cost and waste management.

High-Pressure Nucleophilic Substitution for Methoxy Group Installation

The methoxy group at position 4 is typically introduced via nucleophilic aromatic substitution. A Chinese patent (CN104151157A) details a high-pressure method using sodium methoxide (NaOMe) and 3-chloro-4-nitrobenzoic acid (4) in methanol . Under elevated temperatures (80–150°C) and pressure (0.18–1.4 MPa), chloride displacement by methoxide yields 4-methoxy-3-nitrobenzoic acid (5), which is subsequently reduced to 3-amino-4-methoxybenzoic acid (1) (Figure 2).

Key Advantages:

This method’s scalability makes it suitable for industrial production, though the high-pressure equipment required increases capital costs .

Catalytic Methods Using Transition Metals

Transition-metal catalysts, particularly copper(I) iodide (CuI), enhance the efficiency of isothiocyanation. Xiao et al. employed CuI with the Langlois reagent (CF₃SO₂Na) to generate thiocarbonyl fluoride (F₂C=S) in situ, which reacts with 3-amino-4-methoxybenzoic acid to form the isothiocyanate . The reaction proceeds via a radical mechanism, enabling mild conditions (50°C, atmospheric pressure) and achieving 89% yield.

Mechanistic Insight:

-

CuI activates the Langlois reagent, releasing CF₂ radicals.

-

Radical recombination with sulfur forms F₂C=S.

-

Nucleophilic attack by the amine yields the isothiocyanate .

This method is notable for avoiding toxic reagents like thiophosgene, though it requires rigorous exclusion of moisture.

Q & A

Q. Critical Conditions :

Q. Table 1: Synthetic Method Comparison

| Method | Reagents | Yield (%) | Key Challenges |

|---|---|---|---|

| Thiophosgene route | CSCl₂, Et₃N | 60–75 | Toxicity, moisture sensitivity |

| Carbon disulfide route | CS₂, H₂O₂, HCl | 45–55 | Longer reaction time |

How can researchers confirm the structural integrity of 3-Isothiocyanato-4-methoxybenzoic acid using spectroscopic techniques?

Basic Research Question

A multi-technique approach is essential:

- ¹H/¹³C NMR :

- FTIR : Strong -NCS stretch at ~2050–2100 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak [M-H]⁻ at m/z 224 (calculated for C₉H₇NO₃S) .

Validation : Compare with PubChem or NIST spectral databases for analogous structures .

What are the stability considerations for storing 3-Isothiocyanato-4-methoxybenzoic acid, and how can degradation be mitigated?

Basic Research Question

Q. Monitoring Stability :

How can reaction yields be optimized for introducing the isothiocyanate group in sterically hindered benzoic acid derivatives?

Advanced Research Question

Strategies :

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiophosgene reactivity in biphasic systems .

- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity, particularly for low-solubility intermediates .

- Solvent selection : Anhydrous dichloromethane or THF improves reagent solubility while minimizing side reactions .

Q. Table 2: Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst concentration | 5–10 mol% | +15–20% |

| Microwave power | 100–150 W | +25% (vs. conventional) |

What methodologies are recommended for assessing the biological activity of 3-Isothiocyanato-4-methoxybenzoic acid in antimicrobial assays?

Advanced Research Question

Q. Data Interpretation :

How should researchers resolve contradictions in reported reactivity data for isothiocyanate-containing benzoic acids?

Advanced Research Question

Case Example : Discrepancies in hydrolysis rates under varying pH conditions.

- Systematic Re-evaluation :

- Computational Modeling : Use DFT calculations to predict reactive sites and validate with experimental kinetics .

Key Insight : Environmental factors (e.g., trace metals, dissolved O₂) often explain variability; controlled studies are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.